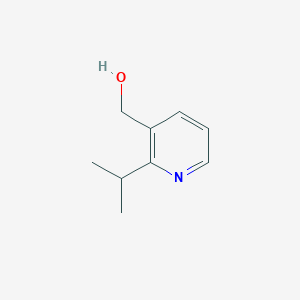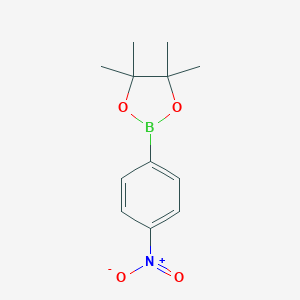
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar dioxaborolane compounds typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone or the addition of boronic esters to alkenes under catalytic conditions. For instance, compounds with closely related structures have been prepared through methodologies that emphasize the versatility and reactivity of the dioxaborolane moiety under various conditions, demonstrating the adaptability of this chemical framework for synthesis purposes (Coombs et al., 2006); (Fritschi et al., 2008).
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that the dioxaborolane ring typically adopts a twisted conformation, highlighting the structural intricacies of these compounds, which play a significant role in their chemical reactivity and interactions (Li & Wang, 2016).
Chemical Reactions and Properties
Dioxaborolane compounds engage in a variety of chemical reactions, including hydroboration and coupling reactions, which are fundamental to organic synthesis. The presence of the boron atom imparts unique reactivity patterns, allowing for the formation of organoboronate esters under catalytic conditions. This reactivity is leveraged in the synthesis of complex organic molecules, underscoring the compound's importance in synthetic chemistry (Fritschi et al., 2008).
Physical Properties Analysis
The physical properties of dioxaborolane compounds, such as solubility, boiling point, and stability, are crucial for their handling and application in chemical synthesis. These compounds are typically stable solids that exhibit good solubility in common organic solvents, facilitating their use in various organic reactions (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties of "4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane" and related compounds are defined by their reactivity and the potential for functionalization. The boron atom plays a pivotal role, engaging in reactions that expand the utility of these compounds in organic synthesis, especially in the formation of C-B bonds which are essential for boronic acid and ester derivatives (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
- Crystallography and Material Sciences
- This compound has been studied in the field of crystallography . A tetrazolyl-substituted nitronyl nitroxide radical was prepared in pure crystalline form . The single-crystal X-ray data showed intra- and inter-molecular hydrogen bonds formed between NH groups of the tetrazole cycles and O atoms of the paramagnetic moieties .
- The intermolecular H-bonds connect the molecules forming chains along the a-axis . There are short intermolecular contacts between the O atoms and between the O and C atoms of the nitronyl nitroxide moieties within the chain .
- The spin-unrestricted broken-symmetry calculations predicted a sufficient ferromagnetic interaction (J ≈ 20 cm –1) between the adjacent radicals inside the chain, but a weak antiferromagnetic interaction (− J ≤0.2 cm −1) between the nearest radicals belonging to the different chains .
- This revealed a rare case when stable radicals, the tetrazolyl-substituted nitronyl nitroxides, are ordered into ferromagnetic chains .
-
Organic Synthesis
- This compound has been used in organic synthesis . It was involved in a reaction with 4-bromoanisole to obtain pinacol arylboronates with high chemoselectivity . A large variety of substrates was tested and it was concluded that the catalyst presents a high tolerance for different functional groups of the substrate .
-
Chemical Production
-
Catalysis
- This compound has been used in catalysis . It was involved in a reaction with 4-bromoanisole to obtain pinacol arylboronates with high chemoselectivity . A large variety of substrates was tested and it was concluded that the catalyst presents a high tolerance for different functional groups of the substrate .
-
Chemical Production
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWACRUAJXZANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378550 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
CAS RN |
171364-83-3 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



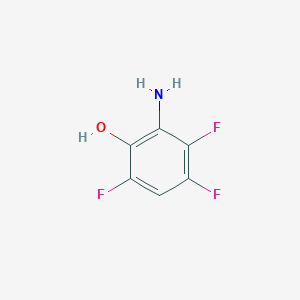
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

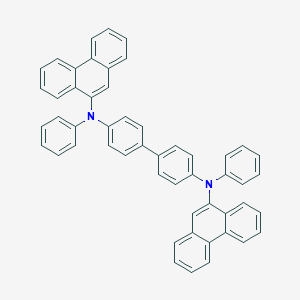
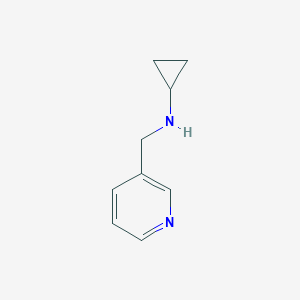
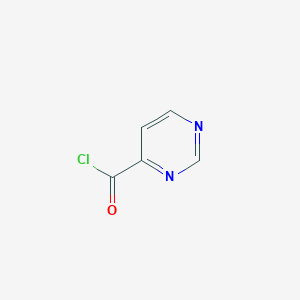
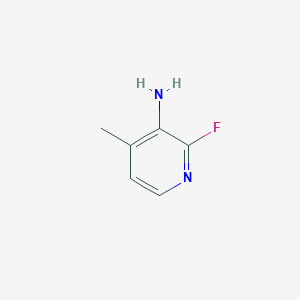
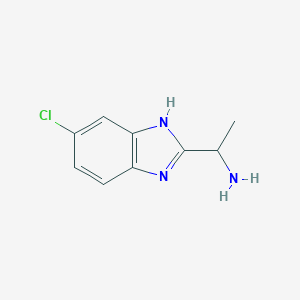


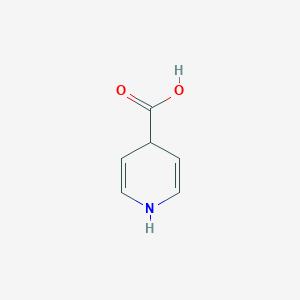
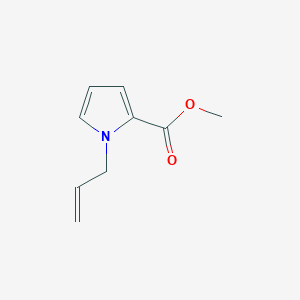
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
